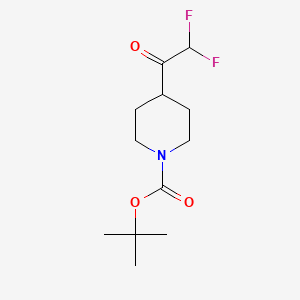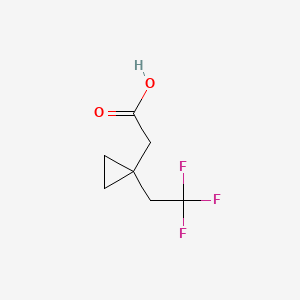
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of a cyclopropyl ring substituted with a trifluoroethyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylcarbinol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroethyl ester, which is subsequently hydrolyzed to yield the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups such as ethyl or methyl groups.
Substitution: The trifluoroethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid, while reduction can produce ethylcyclopropylacetic acid.
Aplicaciones Científicas De Investigación
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. Additionally, the cyclopropyl ring may confer rigidity to the molecule, influencing its binding affinity to receptors and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(Trifluoromethyl)cyclopropyl)acetic acid: This compound has a trifluoromethyl group instead of a trifluoroethyl group.
Cyclopropaneacetic acid: Lacks the trifluoroethyl substitution.
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)propanoic acid: Similar structure but with a propanoic acid moiety.
Uniqueness
2-(1-(2,2,2-Trifluoroethyl)cyclopropyl)acetic acid is unique due to the presence of both a trifluoroethyl group and a cyclopropyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H9F3O2 |
|---|---|
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
2-[1-(2,2,2-trifluoroethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)4-6(1-2-6)3-5(11)12/h1-4H2,(H,11,12) |
Clave InChI |
NXNMITQDGALWQS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CC(=O)O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










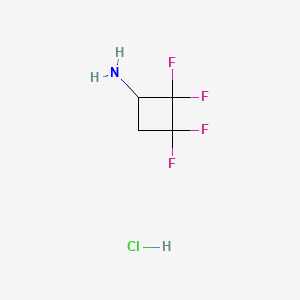
![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)
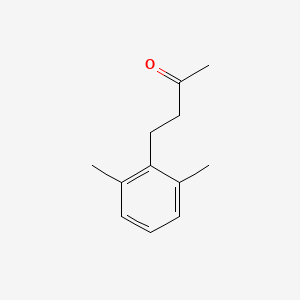
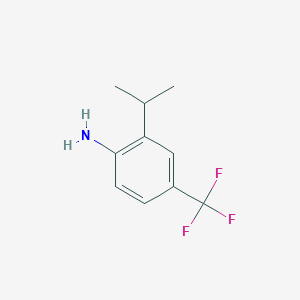
![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)
